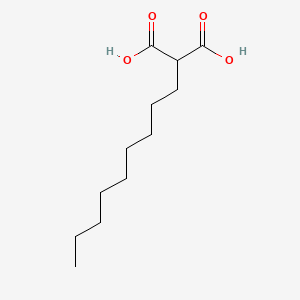
Propanedioic acid, nonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nonylmalonic acid is a dicarboxylic acid with the chemical formula C12H22O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a nonyl group (a nine-carbon alkyl chain).
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nonylmalonic acid can be synthesized through the malonic ester synthesis. This process involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction conditions typically include the use of an alkoxide base and an alkyl halide. The steps are as follows :
- Deprotonation of the ester to form an enolate.
- S_N2 reaction of the enolate nucleophile with an alkyl halide electrophile.
- Acidic ester hydrolysis to give a carboxylic acid.
- Decarboxylation to give an enol.
- Tautomerization of the enol back to the carboxylic acid.
Industrial Production Methods
Industrial production of N-Nonylmalonic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-Nonylmalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
N-Nonylmalonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Nonylmalonic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nonyl group enhances its hydrophobic interactions, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: The parent compound with two carboxyl groups attached to a central carbon.
Ethylmalonic Acid: A derivative with an ethyl group instead of a nonyl group.
Methylmalonic Acid: A derivative with a methyl group.
Uniqueness
N-Nonylmalonic acid is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications involving hydrophobic environments compared to its shorter-chain analogs .
Properties
CAS No. |
3578-47-0 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-nonylpropanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-7-8-9-10(11(13)14)12(15)16/h10H,2-9H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
FWQNYUYRXNWOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















